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molecular formula C11H15NO B1581679 3-Methyl-N-phenylbutanamide CAS No. 2364-50-3

3-Methyl-N-phenylbutanamide

Cat. No. B1581679
M. Wt: 177.24 g/mol
InChI Key: WQRPHHIOZYGAMQ-UHFFFAOYSA-N
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Patent
US05925661

Procedure details

A mixture containing 300 ml of toluene and 31 ml of 2-isopropylaniline is cooled in ice, and 22 ml of acetic anhydride are added slowly. After 40 minutes with stirring at RT, the reaction medium is evaporated and the residue is then taken up with petroleum ether. The precipitate formed is drained. 35.9 g of the expected product are obtained after crystallization in petroleum ether, m.p.=81° C.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])(C)C.C(O[C:15](=[O:17])[CH3:16])(=O)C.[C:18]1(C)[CH:23]=CC=C[CH:19]=1>>[CH:18]([CH2:16][C:15]([NH:6][C:5]1[CH:4]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:17])([CH3:23])[CH3:19]

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 40 minutes with stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in ice
CUSTOM
Type
CUSTOM
Details
the reaction medium is evaporated
CUSTOM
Type
CUSTOM
Details
The precipitate formed

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)CC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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